2-Oxaspiro[3,4]octane
Description
Contextualization within Spiroheterocyclic Chemistry
Spiroheterocyclic compounds are a fascinating class of molecules that feature at least one heterocyclic ring—a ring containing atoms of at least two different elements—within a spirocyclic framework. walshmedicalmedia.comnih.gov These structures are celebrated for their inherent three-dimensionality and structural diversity, which arises from the unique spiro junction. walshmedicalmedia.comtandfonline.com The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the spirocyclic system introduces specific physicochemical properties and potential for biological activity, making them valuable scaffolds in medicinal chemistry and drug discovery. nih.govnih.govbeilstein-journals.org In fact, it is estimated that at least 85% of all biologically active compounds feature a heterocyclic moiety. nih.govresearchgate.net
2-Oxaspiro[3.4]octane is a member of the spirocyclic oxetane (B1205548) family, a subset of spiroethers. researchgate.net Spiroethers themselves are a subclass of spirocycles that have attracted considerable interest. researchgate.net Specifically, 2-Oxaspiro[3.4]octane consists of a four-membered oxetane ring fused to a five-membered cyclopentane (B165970) ring through a common carbon atom. The oxetane ring, a four-membered cyclic ether, is a key structural motif that imparts unique properties to the molecule. beilstein-journals.orgresearchgate.net
Historical Development of Spirocyclic Oxetane Research
The study of spirocyclic compounds has a history spanning over half a century in medicinal chemistry. tandfonline.comtandfonline.com However, the focus on spirocycles containing four-membered rings, such as oxetanes, is a more recent development. tandfonline.com For a long time, oxetanes were less explored compared to their three-membered (epoxides) or five- and six-membered cyclic ether counterparts (tetrahydrofurans and tetrahydropyrans). chimia.ch
A significant surge in interest in spirocyclic oxetanes can be traced to the early 2000s, driven by the work of research groups like Carreira and others. tandfonline.comresearchgate.net These researchers highlighted the importance of spirocycles incorporating four-membered rings and developed synthetic methodologies to access them. tandfonline.comnih.gov The synthesis of spirocyclic oxetanes has been approached through various methods, including the Paternò–Büchi reaction, which involves the photocycloaddition of a ketone and an alkene to form the oxetane ring in a single step. rsc.orgrsc.org More recent advancements have focused on developing efficient and scalable routes to functionalized spiro-oxetanes, for instance, through C–H insertion reactions. thieme-connect.com The first synthesis of a spirocyclic oxetane was documented in 1934 by Backer and Keuning. ethz.ch
Significance of Four-Membered Ring-Containing Spirocycles in Contemporary Organic Synthesis
The growing interest in molecules with a higher fraction of sp³-hybridized atoms and enhanced three-dimensionality has propelled four-membered ring-containing spirocycles to the forefront of modern organic synthesis. tandfonline.com This class of compounds, including 2-Oxaspiro[3.4]octane, offers distinct advantages as building blocks and scaffolds.
A defining feature of spirocycles composed of small rings (six-membered or smaller) is their rigidity or limited number of well-defined conformations. tandfonline.com This structural rigidity is a highly desirable trait in drug design and medicinal chemistry. tandfonline.comrsc.org By locking the conformation of a molecule, a spirocyclic scaffold can optimize the spatial orientation of functional groups, leading to improved efficacy and selectivity for biological targets. tandfonline.comrsc.org
The rigidity of the spirocyclic system allows for the precise projection of substituents into three-dimensional space, which can facilitate stronger interactions with the binding sites of proteins. tandfonline.com This is a significant advantage over more flexible or planar aromatic systems. tandfonline.com The inherent three-dimensionality of spirocycles like 2-Oxaspiro[3.4]octane provides access to novel chemical space and can lead to compounds with improved physicochemical properties. tandfonline.comrsc.org
| Feature of Spirocyclic Scaffolds | Implication in Organic Synthesis |
| Inherent Three-Dimensionality | Allows for better interaction with biological targets. tandfonline.com |
| Structural Rigidity | Locks molecular conformation, improving efficacy and selectivity. tandfonline.comrsc.org |
| Access to Novel Chemical Space | Enables the design of new molecular entities with unique properties. rsc.org |
This defined three-dimensional arrangement, often referred to as providing well-defined exit vectors for substituents, is a key contribution of spirocycles to molecular topology. sigmaaldrich.comresearchgate.net It allows chemists to systematically explore the chemical space around a core scaffold. sigmaaldrich.com The unique topology of spirocyclic oxetanes has been described as creating "wormholes through chemical space," offering analogues to common motifs like morpholine (B109124) but with different physicochemical properties. researchgate.net The study of molecular topology helps in understanding structure-property relationships and in the design of new molecules with desired functions. chinesechemsoc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(3-1)5-8-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUDPWGPGZGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxaspiro 1 2 Octane and Its Derivatives
Annulation Strategies for Spiro[3.4]octane Systems
Annulation, or ring-forming, strategies are fundamental to constructing the core spiro[3.4]octane skeleton. These methods can be classified based on which of the two rings is formed in the key cyclization step. Both approaches have been successfully employed in the synthesis of analogous spiro[3.4]octane systems, such as aza-derivatives, and the principles are directly applicable to their oxa-counterparts.
Cyclopentane (B165970) Ring Annulation Approaches
In this approach, the synthetic design begins with a pre-existing four-membered ring or a precursor that directs the formation of the cyclopentane ring. One common strategy involves the use of 1,1-disubstituted cyclobutane (B1203170) derivatives which are then elaborated to form the five-membered ring. For instance, a convenient protocol for cyclopentenone annulation can be adapted for this purpose. These methods often employ readily available starting materials and conventional chemical transformations to build the spirocyclic framework. Lewis acid-catalyzed [3+2] annulation reactions of spirocyclic donor-acceptor cyclopropanes with specific olefins also provide a powerful route to highly functionalized spiro[cyclopentane] systems.
Four-Membered Ring Annulation Approaches
Alternatively, the four-membered oxetane (B1205548) ring can be constructed onto a pre-existing cyclopentane derivative. A classic and widely used method for forming four-membered rings is the Williamson etherification, which involves an intramolecular cyclization of a γ-hydroxy halide or a related substrate. In the context of 2-oxaspiro[3.4]octane, this would typically involve a 1-(hydroxymethyl)cyclopentylmethanol derivative where one hydroxyl group is converted into a good leaving group. Treatment with a base then promotes an intramolecular SN2 reaction to close the oxetane ring. Another powerful method is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can form the oxetane ring directly. For example, the reaction of methylenecyclopentane (B75326) with a suitable carbonyl compound under photochemical conditions could, in principle, yield the 2-oxaspiro[3.4]octane skeleton.
Ring Expansion Approaches to Oxetanes
Ring expansion reactions offer an elegant and often stereospecific pathway to oxetanes from more readily available three-membered ring precursors, namely epoxides. This transformation effectively "inserts" a methylene (B1212753) group into the C-O bond of the epoxide. The reaction is particularly valuable as it can often proceed with high retention of stereochemistry from enantioenriched epoxides.
Epoxide Ring Expansion Reactions
The conversion of an epoxide to an oxetane involves a one-carbon homologation. This is most commonly achieved using sulfur ylides, which act as nucleophilic methylene transfer reagents. The mechanism involves the nucleophilic attack of the ylide on the epoxide, leading to a ring-opened betaine (B1666868) intermediate that subsequently undergoes an intramolecular cyclization to form the four-membered oxetane ring with the concomitant expulsion of a sulfide (B99878) or sulfoxide (B87167).
Sulfonium (B1226848) ylides are highly reactive species used in a variety of carbon-transfer reactions. While they are more commonly known for converting carbonyls to epoxides (the Corey-Chaykovsky reaction), their reaction with epoxides can lead to ring expansion. However, the reactivity of sulfonium ylides can sometimes lead to challenges in controlling the reaction outcome. The mechanism is believed to proceed via the formation of an oxonium ylide intermediate, which then undergoes rearrangement.
Sulfoxonium ylides, such as dimethylsulfoxonium methylide, are generally more stable and often more reliable reagents for the ring expansion of epoxides to oxetanes. acs.orgmagtech.com.cn The reaction proceeds through the nucleophilic attack of the ylide on one of the epoxide carbons, leading to ring-opening and the formation of a betaine intermediate. acs.org This intermediate then undergoes a 4-exo-tet cyclization to furnish the oxetane product, releasing dimethyl sulfoxide (DMSO) as a byproduct. acs.org
This method has proven to be robust, tolerating a range of substituents on the epoxide ring. acs.org Crucially, the transformation is stereospecific, allowing for the synthesis of enantioenriched oxetanes from chiral epoxides with complete retention of enantiomeric purity. acs.org While 2-alkyl- and 2,2-dialkyl-substituted epoxides react efficiently, more hindered 2,3-disubstituted epoxides may be unreactive. acs.org The utility of this approach has been demonstrated in the formation of spirocyclic systems, including the successful generation of a spirocyclic azetidine-oxetane from an azetidin-3-one (B1332698) precursor, highlighting its applicability to complex scaffolds. acs.org
Table 1: Synthesis of Oxetanes via Epoxide Ring Expansion with Dimethylsulfoxonium Methylide acs.org
| Epoxide Substrate | Product | Yield (%) |
|---|---|---|
| (R)-Styrene oxide | (R)-2-Phenyloxetane | 91 |
| (R)-Propylene oxide | (R)-2-Methyloxetane | 83 |
| 1,2-Epoxy-2-methylpropane | 2,2-Dimethyloxetane | 89 |
| 1,2-Epoxycyclohexane | 7-Oxabicyclo[4.2.0]octane | 99 |
Selenium Lithium Species in Ring Expansion
A notable ring expansion strategy to form the oxetane ring of 2-oxaspiro[3.4]octane precursors involves the use of selenium-based reagents. In a method developed by Servrin and Krief, epoxides can be opened by a selenomethyllithium reagent. acs.org This reaction proceeds at low temperatures in a solvent mixture like THF/HMPT, leading to the formation of a ring-opened hydroxyselenide intermediate. acs.org This intermediate is then converted into a halide, which subsequently undergoes base-promoted cyclization to yield the oxetane ring. acs.org For instance, the reaction of a cyclopentane-fused epoxide with a selenomethyllithium reagent would produce a cyclopentyl hydroxyselenide, a direct precursor to a 2-oxaspiro[3.4]octane derivative after conversion to a halide and intramolecular cyclization.
A related approach involves the reaction of 3-hydroxyindolinones with phenyl vinyl selenone in the presence of aqueous potassium hydroxide. beilstein-journals.org This sequence is believed to proceed through a Michael addition followed by an intramolecular Williamson etherification of the resulting γ-hydroxyselenone to furnish spirooxindole oxetanes. beilstein-journals.org
Carbene Precursor Reactions with Diazo Compounds
Diazo compounds serve as versatile precursors for carbenes, which can be employed in the synthesis of 2-oxaspiro[3.4]octane derivatives through various reaction pathways, including ring expansions and insertion reactions. sioc-journal.cnworktribe.com
One key strategy involves the rhodium-catalyzed O-H insertion of a carbene, generated from a diazo compound, into a suitable alcohol like 2-bromoethanol. rsc.org The resulting ether can then undergo an intramolecular C-C bond-forming cyclization upon treatment with a base such as sodium hydride (NaH) to construct the spiro-oxetane framework. rsc.org This method allows for the synthesis of oxetanes bearing diverse functional groups like amides, sulfones, and phosphonates directly on the ring. rsc.org
The following table summarizes the synthesis of various functionalized oxetanes via this O-H insertion and cyclization sequence.
| Diazo Compound Functional Group | O-H Insertion Yield (%) | Cyclization Yield (%) |
| Amide-Ester | 75 | 78 |
| Sulfone-Ester | 71 | 85 |
| Phosphonate-Ester | 68 | 81 |
| Nitrile-Ester | 65 | 75 |
Data sourced from research on the synthesis of diversely functionalised 2,2-disubstituted oxetanes. rsc.org
Furthermore, photochemical conditions can be used to generate free carbenes from diazo compounds, which can participate in ring expansion reactions of other oxetanes. snnu.edu.cn For example, visible light irradiation of methyl phenyl diazo-acetate generates a free carbene that reacts with an oxetane to form an ylide intermediate, which can then rearrange to a larger ring system. snnu.edu.cn This principle can be adapted for the synthesis of substituted 2-oxaspiro[3.4]octane systems.
Cyclization Reactions in Spiro[3.4]octane Synthesis
Intramolecular cyclization is a cornerstone in the synthesis of the 2-oxaspiro[3.4]octane scaffold. acs.orgbeilstein-journals.org The Williamson etherification, which involves the base-promoted cyclization of a 1,3-halohydrin, is a frequently employed method. acs.orgdoi.org The precursors for this cyclization are often synthesized from readily available starting materials through multi-step sequences. rsc.org
For example, a common route to spirocyclic oxetanes involves the creation of a diol precursor which is then selectively activated (e.g., as a tosylate) at one hydroxyl group, followed by base-induced ring closure. doi.org In the context of 2-oxaspiro[3.4]octane, this would involve a 1-(hydroxymethyl)cyclopentanol derivative.
Another powerful cyclization strategy is the intramolecular oxa-Michael addition. acs.org This reaction can be rendered enantioselective through the use of chiral catalysts, providing access to enantioenriched oxa-spirocycles. acs.org This method has been successfully applied to the synthesis of various cyclic ethers from α,β-unsaturated esters and amides. acs.org
The total synthesis of natural products such as massarinolin A and purpurolides has featured the construction of an oxaspiro[3.4]octane ring system. researchgate.netnih.gov These syntheses often employ a divergent approach where a key intermediate is elaborated into the spirocyclic core through a series of reactions that may include oxidative cyclization. researchgate.netnih.gov
Photochemical Approaches to Spirocyclic Oxetanes
Photochemical reactions offer unique pathways for the synthesis of oxetanes, including the spirocyclic variants. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for constructing the oxetane ring. beilstein-journals.orgvulcanchem.com This reaction can be applied to the synthesis of 2-oxaspiro[3.4]octane by reacting cyclopentanone (B42830) with an appropriate alkene under photochemical conditions.
Visible-light-mediated Paternò-Büchi reactions have been developed, using α-ketoesters and simple alkenes, which proceed under milder conditions. beilstein-journals.org Additionally, photoflow technologies have been utilized in the synthesis of complex molecules containing the oxaspiro[3.4]octane moiety, demonstrating the scalability of these photochemical methods. researchgate.netnih.gov For instance, a scalable flow photochemical Wolff rearrangement was a key step in building a bicyclic precursor for the subsequent formation of the oxaspiro[3.4]octane ring in the total synthesis of massarinolin A. nih.gov
Recent advances also include the use of visible-light photocatalysis fused with heterogeneous Brønsted acid catalysis for the direct synthesis of oxaspirolactones, a class of compounds that includes the 2-oxaspiro[3.4]octane framework. researchgate.net
Stereoselective Synthesis of 2-Oxaspiro[3.4]octane Derivatives
The development of stereoselective methods is crucial for accessing specific isomers of biologically active molecules.
A powerful strategy for controlling the stereochemistry of the final spiro-oxetane is to start with enantioenriched precursors. The enantioselective reduction of β-halo ketones, followed by cyclization, is a known method for producing enantioenriched 2-substituted oxetanes. acs.org This approach can be extended to the synthesis of chiral 2-oxaspiro[3.4]octane derivatives by using a cyclopentyl β-halo ketone as the substrate.
The use of enantioenriched allylic alcohols as precursors allows for high levels of chirality transfer in subsequent transformations. pitt.edu For example, an iodine-mediated cyclization of an unsaturated alcohol substructure, generated from a deconjugative aldol (B89426) reaction, provides access to cyclic ethers with excellent control over the relative stereochemistry of multiple centers. acs.org
Diastereoselectivity can be achieved in ring expansion reactions. For instance, the iodocyclization of silylated homoallylic alcohols has been shown to proceed with high diastereoselectivity to form 3,3-disubstituted oxetanes. doi.org The rearrangement of 4-oxaspiro[2.3]hexanes (formed from 2-methyleneoxetanes) catalyzed by Lewis acids like BF₃·OEt₂ can lead to different products, including cyclopentanones, with the pathway influenced by the substitution pattern on the oxetane ring, demonstrating diastereocontrol. acs.org
Emerging and Novel Synthetic Protocols
Recent years have witnessed a surge in the development of innovative methods for constructing complex molecular architectures. For the synthesis of 2-oxaspiro[3.4]octane, these protocols move beyond traditional cyclization methods, offering novel bond disconnections and catalytic systems to build the strained spirocyclic core.
Direct functionalization of C–H bonds represents a powerful and atom-economical strategy in organic synthesis. The application of this approach to the synthesis of oxetanes from simple alcohol precursors is a recent and significant advancement. This methodology allows for a new synthetic disconnection, accessing the oxetane ring from native alcohol substrates. nih.govwilliams.edu
One prominent strategy involves the use of rhodium catalysis. For instance, rhodium-catalyzed O-H insertion and subsequent C–C bond-forming cyclization have been employed to create novel oxetane-containing structures. researchgate.net Another approach is the intramolecular C–H insertion of rhodium(II)-carbenoids. While not yet demonstrated for 2-oxaspiro[3.4]octane itself, this method has been successfully used to prepare spiro[4.4]nonane-2,7-dione derivatives from open-chain bis(α-diazoketones) in a one-pot procedure. rsc.org This suggests the potential for adapting this methodology to cyclopentanol (B49286) derivatives bearing a suitable diazo-keto side chain to forge the spiro-oxetane ring.
A general and versatile methodology for accessing spirocyclic oxetanes through alcohol C–H functionalization has been developed, demonstrating the ability to form highly strained systems. nih.gov This approach has been successfully applied to generate polyspirocyclic structures containing an oxetane ring connected to various N-heterocycles through two adjacent spirocenters, achieving moderate to high yields and highlighting its potential for creating complex molecular architectures like 2-oxaspiro[3.4]octane derivatives. nih.gov
| Catalyst System | Substrate Type | Product Type | Yield | Reference |
| Rh(II) acetate | Bis(α-diazoketones) | Spiro[4.4]nonane-2,7-diones | Good | rsc.org |
| Not specified | Alcohols | Spirocyclic oxetanes | High | nih.gov |
Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, are a cornerstone for the synthesis of four-membered rings like oxetanes. beilstein-journals.org The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming oxetanes. nih.govsemanticscholar.org However, modern advancements have introduced metal catalysis to improve selectivity and efficiency, often allowing the use of lower-energy visible light instead of UV irradiation. nih.gov
A notable example is the light-induced cross-selective [2+2] cycloaddition between 3-(arylmethylidene)oxetanes and electron-deficient alkenes. beilstein-journals.orgbeilstein-journals.org This reaction, utilizing an iridium-based photosensitizer, produces 2-oxaspiro[3.3]heptanes, close structural analogs of the target [3.4] system, in high yields. beilstein-journals.orgbeilstein-journals.org This suggests that a similar strategy employing a substituted cyclopentene (B43876) as the alkene partner could provide a direct route to the 2-oxaspiro[3.4]octane core.
Formal [2+2] cycloadditions, which proceed stepwise, can be catalyzed by Lewis acids or N-heterocyclic carbenes (NHCs). beilstein-journals.org For example, a chiral Cu(II) complex has been used to catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate to afford polysubstituted oxetanes. beilstein-journals.org These metal-catalyzed cycloadditions offer a powerful and versatile platform for constructing the spiro-oxetane moiety with high levels of control.
| Catalyst/Promoter | Reactant A | Reactant B | Product Type | Yield | Reference |
| Iridium Photosensitizer | 3-(Arylmethylidene)oxetane | Electron-deficient alkene | 2-Oxaspiro[3.3]heptane | High | beilstein-journals.orgbeilstein-journals.org |
| Chiral Cu(II) Complex | Silyl enol ether | Trifluoropyruvate | Polysubstituted oxetane | Good | beilstein-journals.org |
| FeCl₃ | Polycyclic enone | - | Multi-substituted cyclopentadiene (B3395910) | Moderate | mdpi.com |
Intramolecular cycloadditions are highly effective for constructing complex polycyclic systems in a single step, often with excellent stereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in this context and has been applied to the synthesis of natural products containing the 2-oxaspiro[3.4]octane skeleton. rsc.orgorganic-chemistry.orgsigmaaldrich.com
In a recent total synthesis of bioactive bergamotane sesquiterpenes, such as Massarinolin A, a key step involved the formation of a complex molecular framework that includes an oxaspiro[3.4]octane unit. rsc.org The synthesis commenced with a Diels-Alder reaction, demonstrating the utility of this cycloaddition in setting up the necessary stereochemistry and functionality for subsequent transformations that lead to the spirocyclic ether. While the Diels-Alder reaction itself does not directly form the oxetane ring, it serves as a crucial precursor-forming step.
The use of aldehydes as dienophiles in intramolecular Diels-Alder reactions is a less common but powerful strategy for accessing polycyclic ethers. researchgate.net This approach can be envisioned for the synthesis of 2-oxaspiro[3.4]octane precursors, where a cyclopentadiene tethered to a glyoxylic dienophile could undergo cyclization to form a bicyclic adduct, primed for conversion to the target spirocycle. Transition metal catalysis, for instance with nickel complexes, can also facilitate intramolecular [4+2] cycloadditions of substrates that are unreactive under thermal conditions. williams.edu
| Reaction Type | Key Substrates | Intermediate/Product Feature | Application Context | Reference |
| Diels-Alder | Chiral diene & dienophile | Precursor to oxaspiro[3.4]octane | Total synthesis of Massarinolin A | rsc.org |
| Intramolecular Diels-Alder | Aldehyde as dienophile | Bridged cyclopentane ring | Synthesis of polycyclic natural products | researchgate.net |
| Nickel-catalyzed [4+2] | Dienynes | Fused ring systems | Alternative to thermal Diels-Alder | williams.edu |
Olefin metathesis has revolutionized the way complex cyclic and acyclic molecules are synthesized. Tandem reaction sequences involving metathesis are particularly powerful for rapidly building molecular complexity. A tandem ring-opening/ring-closing metathesis (ROM/RCM) approach is a viable strategy for the synthesis of oxaspirocycles. mdpi.comnih.gov
This strategy typically involves the ring-opening of a strained cycloalkene, followed by an intramolecular ring-closing step. For the synthesis of 2-oxaspiro[3.4]octane, a potential pathway could start with a cyclopentene derivative bearing an allyl ether or a related olefinic side chain at the 1-position. A ruthenium catalyst, such as Grubbs' catalyst, could initiate the ring-opening of the cyclopentene. rsc.orgmdpi.com The resulting metal alkylidene intermediate would then participate in a ring-closing metathesis with the pendant olefin to form the oxetane ring, generating the spirocyclic junction.
This type of carbonyl-olefin metathesis can also proceed via oxetane intermediates formed through Paternò-Büchi reactions, which then fragment and rearrange. mdpi.comnih.gov Lewis acid-catalyzed strategies can also promote the formation and retro-[2+2]-cycloaddition of an intermediate oxetane to yield the final metathesis products. nih.gov These tandem metathesis approaches offer a high degree of flexibility and efficiency in the construction of complex spirocyclic systems.
| Metathesis Strategy | Catalyst Type | Substrate Features | Product Type | Reference |
| Ring-Closing Carbonyl-Olefin | AuCl₃ | β-ketoester with a pendant olefin | Cyclopentene derivative | mdpi.com |
| Tandem ROM/RCM | Ruthenium (e.g., Grubbs') | Cyclopentene with olefinic ether side chain | Oxaspirocycle (potential) | rsc.orgmdpi.com |
| Lewis Acid-Catalyzed | Various Lewis Acids | Carbonyl and alkene | Oxetane intermediate leading to metathesis products | nih.gov |
Reactivity and Mechanistic Studies of 2 Oxaspiro 1 2 Octane Transformations
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The relief of ring strain is a significant driving force for the reactions of 2-Oxaspiro[3.4]octane. This can be achieved through cleavage of the carbon-oxygen bonds of the oxetane ring, initiated by a variety of reagents.
The oxetane ring in 2-Oxaspiro[3.4]octane is susceptible to attack by nucleophiles. This reaction involves the cleavage of a C-O bond and results in the formation of a functionalized cyclopentane (B165970) derivative. The regioselectivity of the attack is influenced by both steric and electronic factors.
The efficiency and selectivity of nucleophilic ring-opening reactions can be significantly enhanced by the use of Lewis acids. A Lewis acid coordinates to the oxygen atom of the oxetane ring, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation facilitates the attack by even weak nucleophiles.
Table 1: Representative Lewis Acids in Oxetane Ring Opening
| Lewis Acid | Role in Reaction |
|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Activates the oxetane for nucleophilic attack. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Promotes ring opening and formation of silyl (B83357) ethers. |
This table presents common Lewis acids known to activate oxetane rings for nucleophilic attack; specific studies on 2-Oxaspiro[3.4]octane are limited.
In the presence of Brønsted or Lewis acids, 2-Oxaspiro[3.4]octane can undergo a variety of transformations. Protonation of the oxetane oxygen, followed by ring opening, can lead to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement.
Nucleophilic Ring Opening
Ring Expansion Reactions to Larger Heterocycles
Under specific conditions, 2-Oxaspiro[3.4]octane can undergo ring expansion to form larger, more stable heterocyclic systems. These reactions are of significant interest as they provide access to valuable five-membered and larger ring systems from a readily accessible spirocyclic precursor.
One of the key rearrangement pathways for 2-Oxaspiro[3.4]octane involves its isomerization to tetrahydrofuran (B95107) derivatives. This transformation represents a formal acs.orggoogle.com-rearrangement and is often promoted by acid catalysts or transition metal complexes. The driving force for this reaction is the conversion of the strained four-membered oxetane ring into the thermodynamically more stable five-membered tetrahydrofuran ring.
A proposed mechanism for the ring expansion of oxetanes, including spirocyclic systems like 2-Oxaspiro[3.4]octane, involves the formation of an oxygen ylide intermediate. This typically occurs in the presence of a metal carbene. The carbene adds to the oxygen atom of the oxetane to form the ylide, which can then undergo a acs.orggoogle.com- or google.comgoogle.com-sigmatropic rearrangement to afford the ring-expanded product.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 2-Oxaspiro[3.4]octane |
| Boron trifluoride etherate |
| Trimethylsilyl trifluoromethanesulfonate |
| Titanium tetrachloride |
Functional Group Transformations on the Spiro[3.4]octane Scaffold
The inherent strain of the oxetane ring and the three-dimensional nature of the spiro[3.4]octane framework provide unique opportunities for a variety of chemical modifications. These transformations allow for the introduction and manipulation of functional groups, enabling the synthesis of diverse molecular structures.
Esterification Reactions
Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental transformation for modifying the 2-oxaspiro[3.4]octane scaffold. This reaction is crucial for creating derivatives with altered physicochemical properties or for installing handles for further synthetic elaboration.
One synthetic approach involves the creation of ester-containing building blocks that can be used to construct the spirocyclic system. For instance, the synthesis of spirooxetane compounds with a tetrahydrofuran core has been achieved through a sequence involving an O-alkylation reaction with methyl 2-(bromomethyl)acrylate. This process introduces an ester functionality that is carried through subsequent reactions, such as ring-closing metathesis, to yield a dihydrofuran carboxylate, which can be hydrogenated to the final saturated ester.
Another example is the synthesis of tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate, a derivative where an ester group is present on the cyclopentane ring of the spiro system. Such compounds serve as valuable intermediates, with the ester group potentially acting as a protecting group or a precursor for other functionalities.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Vinyl oxetanol derivative | Methyl 2-(bromomethyl)acrylate | Unsaturated spirooxetane ester | O-alkylation |
| Carboxylic acid precursor | tert-Butanol source | tert-butyl 5-oxaspiro[3.4]octane-2-carboxylate derivative | Esterification |
Decarboxylation Processes
Decarboxylation, the removal of a carboxyl group, is a key transformation for modifying carboxylic acid derivatives of 2-oxaspiro[3.4]octane. This process can be a critical step in synthetic pathways to introduce new functionalities or to generate specific isomers.
While direct decarboxylation studies on 2-oxaspiro[3.4]octane-carboxylic acids are not extensively detailed, related methodologies such as the Krapcho decarboxylation are applicable. This reaction is particularly effective for esters with an electron-withdrawing group in the β-position and typically proceeds under thermal conditions in a polar aprotic solvent with a salt, like lithium chloride.
More advanced methods include palladium-catalyzed decarboxylative reactions. For example, a palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed for related sulfur-containing spirocycles (thietane 1,1-dioxides). This type of transformation involves the removal of a carboxyl group from a linear enolate intermediate, allowing for the formation of a new carbon-carbon bond and the creation of a stereogenic center. Such a strategy could foreseeably be adapted to oxaspiro[3.4]octane systems bearing a suitable carboxylic acid functionality.
| Substrate | Reaction Type | Key Reagents/Catalysts | Potential Product |
| 2-Oxaspiro[3.4]octane-β-keto ester | Krapcho Decarboxylation | LiCl, DMSO, Heat | Ketone-functionalized 2-oxaspiro[3.4]octane |
| Carboxylic acid derivative of 2-oxaspiro[3.4]octane | Palladium-Catalyzed Decarboxylative Alkylation | Palladium catalyst, Allylic electrophile | Alkylated 2-oxaspiro[3.4]octane |
Nucleophilic Substitution Reactions
The 2-oxaspiro[3.4]octane scaffold can undergo nucleophilic substitution reactions at various positions. These reactions are essential for introducing a wide range of functional groups, including halogens and amines. The strained oxetane ring itself is susceptible to ring-opening via nucleophilic attack, although substitutions on the carbocyclic ring are also common.
Methodologies have been developed for the synthesis of 3-fluoroalkyl-substituted oxetanes, which can involve nucleophilic substitution as a key step. Furthermore, transformations on functionalized spirooxetanes, such as the conversion of an alcohol to a mesylate, create an excellent leaving group. This mesylate can then be displaced by nucleophiles like lithium bromide (LiBr) to yield the corresponding bromide derivative. This two-step sequence is a classic example of leveraging nucleophilic substitution to expand the chemical diversity of the spirocyclic core.
| Substrate | Nucleophile | Product | Reaction Type |
| Mesylate of a 2-oxaspiro[3.4]octane derivative | Lithium Bromide (LiBr) | Bromide derivative of 2-oxaspiro[3.4]octane | SN2 Substitution |
| Alcohol of a 2-oxaspiro[3.4]octane derivative | Deoxyfluorinating agent | Fluorinated 2-oxaspiro[3.4]octane | Nucleophilic Fluorination |
Alkylation and Halogenation
Alkylation and halogenation are fundamental functional group transformations for elaborating the 2-oxaspiro[3.4]octane skeleton. These reactions add alkyl or halogen substituents, which can significantly alter the molecule's properties or serve as handles for subsequent reactions.
Alkylation: O-alkylation is a common strategy used in the synthesis of derivatives. For example, the sodium hydride (NaH)-mediated O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate is a key step in building a more complex spirocyclic system containing a tetrahydrofuran ring fused to the oxetane.
Halogenation: The introduction of halogens onto the spiro[3.4]octane scaffold has been demonstrated through various methods. A notable example is the synthesis of 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane. This compound features both fluorine atoms on the cyclopentane ring and an iodomethyl group, showcasing the possibility of multiple halogenations on the scaffold. The synthesis of such compounds often involves specialized reagents and conditions to achieve the desired regioselectivity and stoichiometry. Fluoroiodination represents another key halogenation technique applied to these systems.
| Reaction Type | Substrate | Reagents | Product Example |
| O-Alkylation | Vinyl oxetanol | NaH, Methyl 2-(bromomethyl)acrylate, TBAI | Unsaturated spirooxetane ester |
| Halogenation | Precursor to 6-oxaspiro[3.4]octane | Fluorinating and Iodinating agents | 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane |
Cycloaddition Reactions Involving the Spiro System
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems. In the context of 2-oxaspiro[3.4]octane, these reactions can be employed
Stereochemical Aspects and Conformational Analysis of 2 Oxaspiro 1 2 Octane
Stereoisomerism in Spirocyclic Oxetanes
Spiro compounds, by their nature, can exhibit specific forms of stereoisomerism. The spiroatom, the central carbon connecting the two rings, can be a source of chirality. In the case of 2-oxaspiro[3.4]octane, if the rings are appropriately substituted, the spiro center can become a stereocenter. Even in the absence of substituents on the rings, the molecule possesses a unique three-dimensional structure.
The chirality in many spiro compounds is classified as axial chirality. This arises from the non-planar, twisted arrangement of the two rings relative to each other. For a spiro compound to be chiral, it must lack a plane of symmetry and a center of inversion. The perpendicular orientation of the two rings can lead to enantiomeric forms that are non-superimposable mirror images. While the parent 2-oxaspiro[3.4]octane molecule is achiral due to the presence of planes of symmetry, the introduction of substituents onto either the cyclopentane (B165970) or oxetane (B1205548) ring can break this symmetry, leading to chiral molecules with distinct stereoisomers.
Conformational Preferences and Dynamics
The four-membered oxetane ring is inherently strained and adopts a puckered, non-planar conformation to relieve some of the eclipsing interactions between adjacent methylene (B1212753) groups. Unsubstituted oxetane itself has a puckering angle of about 8.7° to 10.7°. In a spirocyclic system like 2-oxaspiro[3.4]octane, this puckering is maintained.
Diastereoselectivity in Synthetic Transformations
The synthesis of substituted 2-oxaspiro[3.4]octane derivatives often involves reactions where new stereocenters are formed, making diastereoselectivity a critical consideration. One of the most common methods for forming the oxetane ring in such systems is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound (like cyclopentanone) and an alkene.
The stereochemical outcome of the Paternò–Büchi reaction can be complex and is influenced by the stability of the intermediate diradical species. While this reaction is a powerful tool for constructing the oxetane ring in a single step, achieving high levels of diastereoselectivity can be challenging and is often substrate-dependent. The facial selectivity of the alkene approaching the excited carbonyl group determines which diastereomer is formed. For example, the reaction of a substituted cyclopentanone (B42830) with an alkene will lead to different diastereomeric spiro-oxetanes, and the ratio of these products depends on steric and electronic factors in the transition state. Recent advances have focused on developing catalytic and more selective versions of this reaction to control the stereochemical outcome.
| Reaction Type | Reactants | Key Feature | Typical Outcome |
| Paternò–Büchi | Cyclopentanone, Alkene | Photochemical [2+2] cycloaddition | Formation of oxetane ring; diastereoselectivity is often moderate and substrate-dependent. |
| Intramolecular Cyclization | Substituted 1,3-diols | Williamson etherification | Formation of oxetane with potential for high diastereoselectivity based on substrate pre-organization. |
Methods for Stereochemical Elucidation
Determining the precise three-dimensional structure, including the relative and absolute stereochemistry of 2-oxaspiro[3.4]octane derivatives, relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
NMR spectroscopy is the most powerful tool for the conformational and stereochemical analysis of spirocyclic oxetanes. iastate.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR Chemical Shifts and Coupling Constants (J-values): The chemical shifts of the protons on the oxetane and cyclopentane rings are sensitive to their local electronic environment and spatial position. Diastereotopic protons, which are chemically non-equivalent due to the chiral environment, will have different chemical shifts. The vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. These values are related to the dihedral angle between the protons via the Karplus equation. By analyzing these coupling constants, the puckering of the rings and the relative orientation of substituents can be inferred. For example, typical ³J values for protons on sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to establish the connectivity within the cyclopentane and oxetane rings. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE effect is a through-space interaction between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. NOESY experiments are invaluable for determining the relative stereochemistry. For example, an NOE correlation between a proton on the oxetane ring and a proton on the cyclopentane ring would provide direct evidence of their spatial proximity, helping to define the molecule's conformation and the relative orientation of the two rings.
The following table shows typical NMR data used in the stereochemical analysis of related spiro-oxetane structures.
| NMR Parameter | Information Provided | Typical Values / Observation |
| ¹H Chemical Shift (δ) | Electronic environment of protons | Protons on oxetane ring often appear around 4.5-5.0 ppm. |
| ³J (H-H) Coupling Constant | Dihedral angle (via Karplus equation) | 6-8 Hz for vicinal protons on sp³ carbons. libretexts.org |
| COSY Cross-peaks | Identifies coupled protons (H-C-C-H) | Confirms proton network within each ring. emerypharma.com |
| NOESY Cross-peaks | Through-space proximity of protons (<5Å) | Key for determining relative stereochemistry and conformation. |
X-ray Crystallography for Absolute Configuration
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. For chiral molecules like derivatives of 2-Oxaspiro[3.4]octane, obtaining a single crystal suitable for X-ray diffraction analysis can provide definitive proof of the spatial arrangement of atoms.
For a chiral derivative of 2-Oxaspiro[3.4]octane, the crystallographic data would reveal the bond lengths, bond angles, and torsion angles within the spirocyclic system. Crucially, by employing anomalous dispersion effects, typically by incorporating a heavy atom into the structure or using specific X-ray wavelengths, the absolute configuration of the stereocenters can be established.
Hypothetical Crystallographic Data for a Derivative of 2-Oxaspiro[3.4]octane:
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic parameters for a brominated derivative of 2-Oxaspiro[3.4]octane.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1104.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.523 |
| R-factor (%) | 4.2 |
| Flack Parameter | 0.02(3) |
The Flack parameter, in this hypothetical case, being close to zero would confirm the assigned absolute configuration with a high degree of confidence. Such detailed structural information is invaluable for understanding structure-activity relationships (SAR) in medicinal chemistry.
Chiral Chromatography for Enantiomer Resolution
For chiral molecules that are synthesized as a racemic mixture, the separation of the individual enantiomers is often a critical step, as they can exhibit different pharmacological and toxicological profiles. Chiral chromatography is a powerful and widely used technique for the analytical and preparative resolution of enantiomers.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases.
In the case of 2-Oxaspiro[3.4]octane and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for enantiomeric resolution. The selection of the appropriate CSP and mobile phase is crucial for achieving good separation.
Typical Chiral HPLC Separation Parameters for Spirocyclic Ethers:
The following table outlines typical parameters that could be employed for the chiral separation of a derivative of 2-Oxaspiro[3.4]octane.
| Parameter | Description |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase | A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (if a chromophore is present) or Refractive Index (RI) detector |
| Temperature | 25 °C |
| Retention Time (R₁) | Hypothetical value of 8.5 min for the first eluting enantiomer |
| Retention Time (R₂) | Hypothetical value of 10.2 min for the second eluting enantiomer |
| Resolution (Rs) | > 1.5, indicating baseline separation |
The development of a robust chiral separation method is essential for obtaining enantiomerically pure compounds for biological testing and for quality control purposes. The elution order of the enantiomers can sometimes be correlated with their absolute configuration, although this often requires comparison with a standard of known configuration.
Computational and Theoretical Investigations of 2 Oxaspiro 1 2 Octane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information about electronic structure, energy, and various other properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for investigating reaction mechanisms due to its balance of accuracy and computational cost. For a molecule like 2-Oxaspiro[3.4]octane, DFT studies would be instrumental in elucidating the pathways of its potential reactions, such as ring-opening reactions, which are characteristic of strained four-membered rings like oxetane (B1205548).
Studies on similar oxetane systems have demonstrated that DFT can effectively model these reactions. For instance, the ring-opening of oxetanes can be initiated by nucleophiles or electrophiles. DFT calculations can map out the potential energy surface for these reactions, identifying the most likely pathways. The regioselectivity of such reactions, which is crucial for unsymmetrical oxetanes, is a key aspect that can be explored. The reaction can proceed through different mechanisms, and DFT helps in distinguishing between them by calculating the energies of reactants, products, transition states, and any intermediates.
A typical DFT study on the reaction pathways of 2-Oxaspiro[3.4]octane would involve:
Geometry Optimization: Determining the lowest energy structures of the reactant, any catalysts or reagents, intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactants and products. This is crucial for understanding the energy barrier of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the found transition state correctly connects the desired reactants and products.
For example, in the acid-catalyzed ring-opening of an oxetane, DFT can model the protonation of the oxygen atom and the subsequent nucleophilic attack, providing insights into whether the reaction follows an SN1 or SN2-like mechanism.
Transition-state energy calculations are a cornerstone of computational organic chemistry for predicting the selectivity of chemical reactions. The relative energies of the transition states for different possible reaction pathways determine the product distribution. For reactions involving 2-Oxaspiro[3.4]octane, which could lead to multiple regioisomers or diastereomers, these calculations are invaluable.
The regioselectivity in the ring-opening of unsymmetrical oxetanes is governed by both steric and electronic effects. Nucleophilic attack can occur at either of the two carbon atoms adjacent to the oxygen. By calculating the activation energies for both pathways, the preferred site of attack can be predicted. Generally, under basic or neutral conditions with strong nucleophiles, the attack occurs at the less substituted carbon atom due to steric hindrance. In contrast, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon that can better stabilize a positive charge.
Diastereoselectivity can arise in reactions of substituted spirocycles. For 2-Oxaspiro[3.4]octane, if a substituent were present on the cyclopentane (B165970) ring, the approach of a reactant could be favored from one face of the molecule over the other. Transition-state modeling can quantify the energy difference between the diastereomeric transition states, allowing for a prediction of the diastereomeric ratio of the products.
| Computational Parameter | Significance in Predicting Selectivity |
| Activation Energy (ΔG‡) | A lower activation energy indicates a faster reaction rate and the favored pathway. |
| Transition State Geometry | Provides insight into the steric and electronic interactions that govern selectivity. |
| Charge Distribution | Analysis of the charge distribution in the transition state can explain electronic preferences for a particular regioisomer. |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and dynamic behavior of molecules over time. For 2-Oxaspiro[3.4]octane, these methods can provide insights into its three-dimensional structure and how it interacts with its environment.
Conformational analysis of the spirocyclic system is a key application. The cyclopentane ring is not planar and can adopt various conformations, such as envelope and twist forms. The puckering of the oxetane ring is also a factor. Molecular mechanics force fields can be used to perform a conformational search to identify the low-energy conformations of 2-Oxaspiro[3.4]octane.
Molecular dynamics (MD) simulations would involve simulating the motion of the atoms of the molecule over a period of time, governed by a force field. An MD simulation of 2-Oxaspiro[3.4]octane in a solvent, such as water, could reveal:
Solvation Structure: How solvent molecules arrange around the solute.
Hydrogen Bonding: The oxetane oxygen can act as a hydrogen bond acceptor. MD simulations can characterize the dynamics of these hydrogen bonds.
Conformational Transitions: The simulation can show the transitions between different conformations of the cyclopentane and oxetane rings and the energy barriers associated with these changes.
Prediction of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, which can be a powerful tool for identifying and characterizing molecules. For 2-Oxaspiro[3.4]octane, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method, can predict these chemical shifts with a high degree of accuracy. By calculating the NMR spectra for different possible isomers or conformations, computational data can aid in the assignment of experimental spectra.
Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. This information is valuable for identifying the functional groups present in a molecule. For 2-Oxaspiro[3.4]octane, the characteristic C-O-C stretching and ring-puckering modes of the oxetane ring would be of particular interest. High-resolution spectroscopic studies on the parent oxetane have shown that the ring-puckering mode occurs at a low frequency and couples with other vibrational modes, leading to a complex IR spectrum.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Application for 2-Oxaspiro[3.4]octane |
| NMR | DFT (GIAO) | Chemical Shifts (δ), Coupling Constants (J) | Structural elucidation and conformational analysis. |
| IR | DFT | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups and characteristic ring vibrations. |
Theoretical Exploration of Structural Analogy and Bioisosterism
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a compound, is a key strategy in drug design. The oxetane ring has emerged as a valuable bioisostere.
Theoretical studies can be employed to compare the properties of 2-Oxaspiro[3.4]octane with other chemical groups to evaluate its potential as a bioisostere. The oxetane unit is often used as a replacement for gem-dimethyl groups or carbonyl groups. kara5.live
Comparison with gem-dimethyl group:
Steric Profile: The spirocyclic nature of 2-Oxaspiro[3.4]octane provides a rigid three-dimensional scaffold. Computational modeling can compare its size and shape to a cyclopentane ring substituted with a gem-dimethyl group.
Physicochemical Properties: The introduction of the oxygen atom in the oxetane ring significantly alters the electronic properties. Calculations can quantify the dipole moment and electrostatic potential, showing that the oxetane is more polar. This increased polarity can lead to improved aqueous solubility and different interactions with biological targets.
Comparison with a carbonyl group:
Hydrogen Bonding: The oxygen atom of the oxetane is a good hydrogen bond acceptor. Quantum chemical calculations can determine the strength of these hydrogen bonds and compare them to those formed by a carbonyl oxygen.
Metabolic Stability: Oxetanes are generally more metabolically stable than carbonyl groups, which can be susceptible to reduction. While this is not directly a computational prediction, theoretical studies can provide insights into the electronic structure that contributes to this stability.
The spirocyclic nature of 2-Oxaspiro[3.4]octane adds another dimension to its potential as a structural motif in drug discovery, providing a well-defined exit vector for substituents from the cyclopentane ring. Theoretical explorations of its conformational preferences and electronic properties are the first step in designing new molecules with potentially improved pharmacological profiles.
Utility of 2 Oxaspiro 1 2 Octane As a Synthetic Building Block
Intermediate in Complex Molecule Synthesis
The rigid, spirocyclic framework of 2-oxaspiro[3.4]octane derivatives serves as a valuable module for incorporation into larger, more complex molecules, particularly in the field of drug discovery. These spirocycles can act as non-aromatic, three-dimensional bioisosteres for commonly used motifs like piperazine (B1678402) and morpholine (B109124), potentially improving physicochemical properties such as solubility and metabolic stability.
A notable application is in the development of kinase inhibitors. For instance, novel 4-anilinoquinazoline (B1210976) derivatives featuring a 2-oxa-6-azaspiro[3.4]octane substituent have been synthesized. In preclinical studies, these compounds demonstrated potent inhibitory activities against the Epidermal Growth Factor Receptor (EGFR). One particular compound showed higher EGFR inhibitory activity and comparable antitumor potency to the established drug gefitinib (B1684475), along with the added benefit of improved water solubility researchgate.net. This highlights the role of the spiro-oxetane moiety as a key intermediate that imparts desirable pharmacological characteristics to the final complex molecule.
The synthesis of these advanced intermediates is often achieved through robust and scalable methods. For example, various thia- and oxa-azaspiro[3.4]octanes can be prepared through step-economic routes, designed to serve as multifunctional and structurally diverse modules for drug discovery programs researchgate.netresearchgate.net.
Table 1: Application of a 2-Oxaspiro[3.4]octane Analogue in EGFR Inhibitors
| Base Scaffold | Incorporated Spirocycle | Target | Key Finding |
|---|---|---|---|
| 4-Anilinoquinazoline | 2-Oxa-6-azaspiro[3.4]octane | EGFR | Higher inhibitory activity and improved water solubility compared to gefitinib researchgate.net. |
Precursor for Other Spirocyclic and Heterocyclic Systems
The inherent ring strain and functionality of the 2-oxaspiro[3.4]octane system make it a versatile precursor for the synthesis of a wide array of other heterocyclic structures. Through various synthetic transformations, the core scaffold can be elaborated into more complex spirocyclic and fused ring systems.
A significant application of oxetane (B1205548) chemistry is the synthesis of spiro-oxetane oxindoles, which are of considerable interest in pharmaceutical research. A highly diastereo- and regioselective method has been developed for this purpose, involving the spiro-annulation of isatins with allenoates. This reaction is catalyzed by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The protocol is compatible with a broad range of isatins, including those with both electron-donating and electron-withdrawing groups, affording the desired spiro-oxetane oxindoles in good yields researchgate.netacs.org. This represents a key method for constructing these structurally diverse and medicinally relevant motifs researchgate.net.
Beyond the specific example of spiro-oxetane oxindoles, the underlying chemistry provides a gateway to a broader class of spiroindole and spirooxindole scaffolds. The DBU-catalyzed reaction of isatins and allenoates is a prime example of a methodology that directly constructs a spirooxindole scaffold fused to an oxetane ring researchgate.net. While many methods exist for synthesizing spirooxindoles, those that utilize an oxetane precursor are particularly valuable for introducing the unique physicochemical properties associated with the four-membered ether ring into the final scaffold beilstein-journals.org.
The 2-oxaspiro[3.4]octane framework can be used to generate other heterocyclic systems, such as those containing tetrahydrofuran (B95107) (THF) and thietane (B1214591) rings.
Tetrahydrofuran Systems: A robust synthetic strategy has been developed to create 2,5-dioxaspiro[3.4]octane building blocks, which feature an oxetane ring spiro-fused to a THF ring nuph.edu.ua. The synthesis begins with a vinyl oxetanol precursor. A key step is a ring-closing metathesis (RCM) reaction, which forms a dihydrofuran ring attached to the oxetane. Subsequent hydrogenation of the double bond yields the saturated THF ring, completing the 2,5-dioxaspiro[3.4]octane core nuph.edu.ua. This multi-step process can be performed on a large scale, providing access to these three-dimensional analogues of 1,4-dioxane (B91453) for medicinal chemistry applications nuph.edu.ua.
Thiolane and Thietane Systems: Oxetanes can also serve as precursors for sulfur-containing heterocycles. For example, 3,3-bis(chloromethyl)oxetane (B146354) can be converted into 3-chloromethyl-3-hydroxymethylthietane, a four-membered thietane ring system nih.gov. The reaction proceeds by using thiourea (B124793) to displace the chloro groups, forming a thiolate intermediate which then cyclizes nih.gov. While this example leads to a thietane (a four-membered ring) rather than a thiolane (a five-membered ring), it demonstrates the principle of using oxetane building blocks to construct spirocyclic or substituted sulfur heterocycles nih.govbeilstein-journals.org.
Table 2: Synthesis of Heterocyclic Systems from Oxetane Precursors
| Precursor Type | Key Reaction | Resulting Heterocycle |
|---|---|---|
| Vinyl Oxetanol | Ring-Closing Metathesis / Hydrogenation | Tetrahydrofuran (in 2,5-Dioxaspiro[3.4]octane) nuph.edu.ua |
| 3,3-bis(chloromethyl)oxetane | Reaction with Thiourea / Cyclization | Thietane nih.gov |
The synthesis of nitrogen-containing six-membered rings like oxazinans is also possible from related starting materials. For example, dibenzylidene precursors can react with malonic anhydride (B1165640) to form a nih.govnih.govoxazinane-4,6-dione ring system.
While the direct synthesis of 5-Oxa-7-aza-spiro[3.5]octane was not found in the surveyed literature, a closely related analogue, 7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-dione, has been synthesized. This compound features an oxetane ring spiro-fused to a cyclopropane, rather than a cyclopentane (B165970) ring. It is formed when dibenzylidenes are treated with 5-oxo-spiro nih.govacs.orghexane-4,6-dione in dry benzene. This reaction demonstrates the construction of a complex aza-spiro system containing both an oxetane and a nitrogen heterocycle.
Role in Expanding Chemical Space for Scaffolds
One of the most significant utilities of 2-oxaspiro[3.4]octane and related spirocyclic oxetanes is their role in expanding the available chemical space for drug discovery scaffolds researchgate.net. The concept of "escaping from flatland" in medicinal chemistry encourages the use of three-dimensional, sp³-rich molecules, which are often associated with greater clinical success researchgate.net.
Spirocyclic oxetanes are ideal for this purpose for several reasons:
Three-Dimensionality: The spiro fusion of the oxetane and cyclopentane rings creates a rigid, well-defined three-dimensional shape. This contrasts with the flat, two-dimensional nature of many aromatic rings commonly used in drug molecules.
Physicochemical Properties: Incorporating an oxetane moiety can profoundly and favorably alter a molecule's properties. It can increase aqueous solubility, reduce lipophilicity, and improve metabolic stability by replacing metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities acs.org.
Bioisosterism: Spirocyclic oxetanes can serve as effective bioisosteres for other common chemical groups. For example, 2-oxa-6-azaspiro[3.3]heptane has been used as a surrogate for morpholine and shows an enhanced solubilizing ability acs.org. This allows chemists to explore novel intellectual property space while maintaining or improving the biological activity of a lead compound.
By providing access to novel, sp³-rich, and conformationally restricted scaffolds, 2-oxaspiro[3.4]octane and its derivatives allow medicinal chemists to explore uncharted areas of chemical space, leading to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles researchgate.net.
Derivatives and Analogs of 2 Oxaspiro 1 2 Octane
Substituted 2-Oxaspirorsc.orgresearchgate.netoctane Derivatives
While the synthesis of the parent 2-oxaspiro rsc.orgresearchgate.netoctane is established, the preparation of its substituted derivatives is a more nuanced area of research. The functionalization of the 2-oxaspiro rsc.orgresearchgate.netoctane core can be approached through various synthetic strategies, often involving the use of appropriately substituted precursors. For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been achieved through a ring-closing metathesis (RCM) strategy, which could potentially be adapted for the synthesis of substituted 2-oxaspiro rsc.orgresearchgate.netoctane derivatives. nuph.edu.uaresearchgate.net This approach begins with the preparation of an unsaturated spirooxetane from vinyl oxetanol, followed by RCM to form a dihydrofuran ring, which is subsequently hydrogenated. nuph.edu.uaresearchgate.net
The introduction of substituents onto the 2-oxaspiro rsc.orgresearchgate.netoctane scaffold can significantly influence its physicochemical properties and biological activity. Although specific examples of a wide range of substituted 2-oxaspiro rsc.orgresearchgate.netoctane derivatives are not extensively detailed in the literature, the synthesis of related oxa-azaspiro[3.4]octane systems provides insight into potential synthetic routes. For example, the synthesis of tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate has been reported, demonstrating that functional groups can be incorporated into the spirocyclic framework. semanticscholar.org
Other Four-Membered Ring Spirocycles
The exploration of four-membered ring spirocycles extends beyond the 2-oxaspiro rsc.orgresearchgate.netoctane system to include a variety of motifs with different ring compositions and heteroatom placements. These compounds are of particular interest due to their strained nature and well-defined three-dimensional geometries, which can impart favorable properties in the context of drug design.
Spiro[3.3]heptane Motif and Heteroatom Derivatives
The spiro[3.3]heptane framework, consisting of two spiro-fused cyclobutane (B1203170) rings, is a key structural motif in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. The introduction of heteroatoms into the spiro[3.3]heptane core further expands its chemical diversity and potential for biological activity. These heteroatom-containing derivatives are often explored as bioisosteres for more common cyclic systems, offering a means to modulate physicochemical properties such as solubility and metabolic stability.
Dioxaspiro[3.3]heptanes
Dioxaspiro[3.3]heptanes are a class of spirocyclic compounds containing two oxygen atoms within the four-membered rings. A notable example is 2,6-dioxaspiro[3.3]heptane, which has been investigated as a potential bioisostere. The synthesis of 2,5-dioxaspiro[3.4]octane, a closely related analog, has been accomplished through a multi-step sequence involving a ring-closing metathesis reaction. nuph.edu.uaresearchgate.net This synthetic strategy highlights a viable pathway to access dioxaspirocyclic systems.
Oxa-azaspiro[3.4]octanes (e.g., 2-oxa-5-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.4]octane)
Oxa-azaspiro[3.4]octanes are heterocyclic compounds that incorporate both oxygen and nitrogen atoms in their spirocyclic framework. These compounds have garnered attention in drug discovery due to their potential to serve as novel scaffolds. For example, 2-oxa-6-azaspiro[3.4]octane has been synthesized and evaluated as a potential surrogate for commonly used heterocycles like piperazine (B1678402) and morpholine (B109124). researchgate.netresearchgate.net The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, a key component of the natural product oxazolomycin, has also been reported, with both racemic and optically active forms being prepared. york.ac.uk
Azaspiro[3.4]octanes
Azaspiro[3.4]octanes are spirocyclic compounds containing one or more nitrogen atoms in their structure. The synthesis of 2-azaspiro[3.4]octane has been achieved through several different routes, showcasing the versatility of synthetic approaches to this class of compounds. rsc.orgnih.gov These synthetic strategies often involve the annulation of either the cyclopentane (B165970) or the azetidine ring. The resulting azaspiro[3.4]octane scaffold can serve as a building block for the construction of more complex molecules with potential applications in medicinal chemistry.
Spirocyclic Analogs with Different Ring Sizes and Heteroatoms
The diversity of spirocyclic compounds extends to analogs with varying ring sizes and a wide range of heteroatom substitutions. These structural modifications allow for the fine-tuning of molecular properties and the exploration of a broader chemical space. The synthesis of spirocycles is a dynamic area of research, with numerous strategies being developed to access novel and complex architectures.
The reactivity of small-ring spirocycles, such as oxaspiro[2.2]pentanes, has been a subject of interest. nih.gov These strained systems can undergo various transformations, including rearrangements to form cyclobutanones and base-induced eliminations to yield vinyl cyclopropanes. nih.gov These reactions are driven by the release of ring strain and provide pathways to a variety of functionalized products.
The table below provides a summary of selected spirocyclic analogs and their key features.
| Compound Class | Example(s) | Key Features |
| Dioxaspiro[3.4]octanes | 2,5-Dioxaspiro[3.4]octane | Contains two oxygen atoms in the spirocyclic framework; synthesis involves ring-closing metathesis. nuph.edu.uaresearchgate.net |
| Oxa-azaspiro[3.4]octanes | 2-Oxa-6-azaspiro[3.4]octane, 1-Oxo-2-oxa-5-azaspiro[3.4]octane | Incorporates both oxygen and nitrogen atoms; explored as novel scaffolds in drug discovery. researchgate.netresearchgate.netyork.ac.uk |
| Azaspiro[3.4]octanes | 2-Azaspiro[3.4]octane | Contains one or more nitrogen atoms; versatile building blocks in medicinal chemistry. rsc.orgnih.gov |
| Strained Spirocycles | Oxaspiro[2.2]pentane | Highly strained system; undergoes ring-opening and rearrangement reactions. nih.gov |
1-Oxaspiro[2.5]octane Systems
1-Oxaspiro[2.5]octane systems, featuring a three-membered oxirane ring fused to a cyclohexane ring, are valuable synthetic intermediates. Their strained epoxide ring makes them susceptible to various ring-opening reactions, providing a pathway to a diverse array of functionalized cyclohexanes.
A primary method for the synthesis of 1-oxaspiro[2.5]octane derivatives is the epoxidation of the corresponding exocyclic methylene (B1212753) cyclohexane precursors. Another prominent method is the Johnson–Corey–Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde. wikipedia.org This reaction is particularly useful for the synthesis of epoxides from carbonyl compounds. organic-chemistry.org For instance, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been prepared from 2,2,3,6-tetramethyl-1-cyclohexanone through methylenation followed by epoxidation, or directly using a dimethylsulfonium methylide via the Corey-Chaykovsky reaction. google.com
The reaction of sulfur ylides with ketones leads to the formation of the corresponding epoxides. The ylides are typically generated in situ by the deprotonation of sulfonium (B1226848) halides with a strong base. organic-chemistry.org Dimethyloxosulfonium methylide, also known as the Corey-Chaykovsky reagent, is a valuable alternative to dimethylsulfonium methylide. organic-chemistry.org
Table 1: Synthesis of a 1-Oxaspiro[2.5]octane Derivative via the Corey-Chaykovsky Reaction
| Starting Material | Reagent | Product | Reference |
|---|
The high ring strain of the epoxide in 1-oxaspiro[2.5]octane systems makes them reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base.
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the epoxide carbons. In the case of unsymmetrical epoxides, the regioselectivity of the attack depends on the substitution pattern. For epoxides with primary and secondary carbons, the attack generally occurs at the less hindered carbon in an SN2-like manner. However, if a tertiary carbon is present, the attack preferentially occurs at the more substituted carbon, indicating significant SN1 character in the transition state. libretexts.orgstackexchange.com The acid-catalyzed hydrolysis of epoxides yields 1,2-diols (vicinal glycols). pressbooks.pubbyjus.com
Base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide ring. pressbooks.pub This is because the ether oxygen is a poor leaving group, and the reaction is driven by the relief of ring strain upon nucleophilic attack. libretexts.org A variety of strong nucleophiles can be employed, including hydroxide, alkoxides, amines, and Grignard reagents. pressbooks.pub
Table 2: Ring-Opening Reactions of 1-Oxaspiro[2.5]octane
| Reactant | Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-Oxaspiro[2.5]octane | Aqueous Acid | trans-1,2-Cyclohexanediol | Acid-catalyzed hydrolysis | pressbooks.pub |
The structure and conformation of 1-oxaspiro[2.5]octane derivatives have been investigated using NMR spectroscopy. A detailed analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the determination of the relative configuration and preferred conformations of these molecules. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are sensitive to the steric and electronic effects of substituents on both the six-membered ring and the oxirane ring. researchgate.net
For instance, in the ¹H NMR spectrum, the protons on the oxirane ring typically appear as doublets or multiplets in the range of 2.5-3.0 ppm. The chemical shifts of the cyclohexane ring protons are influenced by their axial or equatorial positions and the presence of nearby substituents. In the ¹³C NMR spectrum, the spiro carbon and the other carbon of the oxirane ring typically resonate at around 60-70 ppm and 50-60 ppm, respectively.
Table 3: Selected Spectroscopic Data for 1-Oxaspiro[2.5]octane-2-carbonitrile
| Nucleus | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| ¹³C NMR | Data available, specific shifts not detailed | nih.gov |
| IR | Data available, specific peaks not detailed | nih.gov |
Oxaspiro[4.4]nonane Systems
Oxaspiro[4.4]nonane systems consist of a five-membered oxygen-containing ring spiro-fused to a cyclopentane ring. These structures are found in various natural products and serve as building blocks in organic synthesis.
A general approach for the synthesis of enantiomerically pure 1-oxaspiro[4.4]nonan-6-ones involves an acid- or bromonium ion-induced rearrangement of a carbinol derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone. acs.org This methodology allows for the rapid construction of the fundamental spirocyclic framework. acs.org
Another strategy involves a domino radical bicyclization to create 1-azaspiro[4.4]nonane derivatives, which are nitrogen-containing analogs of oxaspiro[4.4]nonanes. This process involves the formation and capture of alkoxyaminyl radicals. nih.gov While this method produces the aza-analog, the underlying principles of radical cyclization could potentially be adapted for the synthesis of oxaspiro[4.4]nonane systems.
The reactivity of oxaspiro[4.4]nonane systems is largely dictated by the functional groups present on the rings. For example, 1-oxaspiro[4.4]nonan-6-ones can be converted into enantiopure spirocyclic α,β-butenolides. acs.org These transformations often involve reductions and rearrangements to introduce further complexity and functionality. acs.org
The structural elucidation of oxaspiro[4.4]nonane derivatives relies heavily on spectroscopic techniques such as NMR and IR spectroscopy. For example, in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, the IR spectrum of an intermediate showed a strong absorption band at 1725 cm⁻¹, characteristic of a carbonyl group. nih.gov The ¹H and ¹³C NMR spectra, along with 2D techniques like COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals, which in turn helps to determine the stereochemistry of the molecule. nih.gov
Table 4: Spectroscopic Data for an Intermediate in the Synthesis of 1-Azaspiro[4.4]nonan-1-oxyls
| Spectroscopy | Observation | Reference |
|---|---|---|
| IR | Strong absorption at 1725 cm⁻¹ (C=O) | nih.gov |
| ¹H NMR | Signals at 4.14 and 4.45 ppm (O-C(10)H₂) | nih.gov |
Future Research Directions and Unexplored Chemical Space
Development of Novel Enantioselective Synthetic Methods
The synthesis of spirocycles, particularly controlling stereochemistry at the quaternary spiro-center, remains a significant challenge. tandfonline.com While numerous methods exist for constructing spirocyclic frameworks, the development of novel enantioselective approaches is a critical area for future research. The ability to selectively produce a single enantiomer is paramount in drug discovery, as different enantiomers can have vastly different biological activities.
Future work will likely focus on the development of catalytic asymmetric methods to access chiral spirocyclic ethers. This could involve the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of key ring-forming reactions. The exploration of enzymatic resolutions and desymmetrization of prochiral substrates also presents promising avenues for obtaining enantiomerically pure 2-oxaspiro nih.govresearchgate.netoctane and related structures.
Exploration of New Derivatization Strategies for Preformed Spirocycles
Once the spirocyclic core has been assembled, the ability to functionalize it in a controlled and diverse manner is essential for exploring structure-activity relationships (SAR) in drug discovery programs. researchgate.net Research into novel derivatization strategies for preformed spirocycles is therefore a high-priority area.
One promising strategy involves the epoxidation of unsaturated spirocycles followed by nucleophilic ring-opening, which allows for the rapid introduction of a variety of functional groups. nih.gov For instance, the addition of volatile amines to spirocyclic epoxides can generate libraries of structurally novel amino alcohols. nih.gov Another approach is the functionalization of existing rings within the spirocycle, such as the alkylation or fluorination of a lactam ring in a spirocyclic system. mdpi.com Future efforts will likely focus on developing late-stage functionalization techniques that can be applied to complex spirocyclic scaffolds, enabling the rapid generation of diverse compound libraries for biological screening. mdpi.com
| Derivatization Strategy | Functional Group Introduced | Potential Application |
| Epoxidation followed by amine addition | Amino alcohol | Exploratory library generation nih.gov |
| Alkylation of lactam ring | Alkyl groups | SAR studies mdpi.com |
| Fluorination of lactam ring | Fluorine | Modulation of physicochemical properties mdpi.com |
Investigation of Less Explored Spirocyclic Motifs
While certain spirocyclic motifs are well-represented in natural products and medicinal chemistry, a vast chemical space of less explored spirocycles remains. nih.gov The investigation of these novel motifs could lead to the discovery of compounds with unique biological activities and improved drug-like properties. rsc.org
For example, natural product analysis reveals that while spirolactones are common, spirocyclic lactam lactones and spirooxyindoles are much less prevalent. nih.gov Similarly, certain spiroacetal analogues, such as 6,7- and 7,7-spiroacetals, are virtually unexplored in the context of drug discovery. researchgate.net Future research should target the synthesis and biological evaluation of these and other underrepresented spirocyclic systems. The exploration of novel ring combinations and sizes within the spirocyclic framework will be crucial in expanding the accessible chemical space for drug discovery.
| Spirocyclic Motif | Current Status | Potential Research Focus |
| Spirocyclic lactam lactones | Less common in natural products nih.gov | Synthesis and biological evaluation |
| Spirooxyindoles | Represented by few examples nih.gov | Development of synthetic routes |
| 6,7- and 7,7-Spiroacetal analogues | Virtually unexplored in drug discovery researchgate.net | Design and synthesis of novel scaffolds |
Advanced Mechanistic Studies of Spirocycle Formation and Reactivity
A deeper understanding of the mechanisms underlying spirocycle formation and reactivity is essential for the rational design of new synthetic methods and the prediction of reaction outcomes. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in achieving this goal.
For example, density functional theory (DFT) calculations have been successfully employed to elucidate the mechanism of palladium-catalyzed spirocyclization reactions. rsc.org These studies have provided insights into the elementary steps of the catalytic cycle, including oxidative addition, intramolecular carbopalladation, and C-H bond activation. rsc.org Similarly, computational chemistry has been used to investigate the complex carbocation cascades involved in the biosynthesis of spirocyclic terpenes. jst.go.jp
Future research in this area will likely involve the use of advanced spectroscopic techniques, kinetic studies, and sophisticated computational modeling to probe the transition states and intermediates of key spirocyclization reactions. A thorough mechanistic understanding will facilitate the optimization of existing synthetic methods and the development of entirely new transformations for the construction of 2-oxaspiro nih.govresearchgate.netoctane and other spirocyclic systems.
Computational Design and Prediction of Novel 2-Oxaspironih.govresearchgate.netoctane Architectures
Computational chemistry is a powerful tool not only for mechanistic studies but also for the de novo design and prediction of novel molecular architectures. The application of computational methods to the design of new 2-oxaspiro nih.govresearchgate.netoctane-based structures holds significant promise for accelerating the discovery of new bioactive compounds.
By leveraging computational tools, researchers can explore virtual libraries of spirocyclic compounds and predict their physicochemical properties, binding affinities for biological targets, and ADME (absorption, distribution, metabolism, and excretion) profiles. This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, computational methods can be used to design novel spirocyclic scaffolds with tailored three-dimensional shapes and electrostatic properties to optimally interact with specific protein binding sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxaspiro[3,4]octane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization or spiroannulation strategies. For example, intramolecular nucleophilic addition or [3+2] cycloaddition reactions can be employed. Key parameters include solvent polarity (e.g., DMSO for stabilizing intermediates), temperature control (e.g., reflux in THF), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Purification via silica gel column chromatography with gradients of methanol in DMSO-d₆ has been used for analogous spiro compounds to isolate high-purity products .
Q. How can NMR spectroscopy and mass spectrometry (MS) be utilized to confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze spiro junction protons (δ ~1.5–2.5 ppm for cyclopentane protons) and oxygenated carbons (δ ~60–100 ppm). Splitting patterns in DEPT-135 can confirm quaternary carbons at the spiro center.
- MS (ESI+) : Look for molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula (C₇H₁₂O). Fragmentation patterns (e.g., loss of CO or CH₂O groups) may confirm ring stability. IR spectroscopy (e.g., C-O-C stretch at ~1100 cm⁻¹) can supplement structural validation .
Q. What strategies are recommended for resolving contradictions in reported physical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Cross-validate data using:
- DSC/TGA : To distinguish polymorphs via thermal behavior.
- HPLC-PDA : To quantify purity and identify co-eluting impurities.
- Literature triangulation : Compare datasets from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) rather than supplier catalogs, which may lack analytical rigor .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening or functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition states : For ring-opening pathways (e.g., acid-catalyzed hydrolysis).
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites for regioselective functionalization.
- Solvent effects : Use SMD implicit solvation models to simulate polar aprotic environments. Validate predictions with experimental kinetics (e.g., monitoring by GC-MS) .
Q. What experimental designs are suitable for probing the biological activity of this compound derivatives, such as cytotoxicity or enzyme inhibition?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO ≤0.1%).
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays (e.g., ADP-Glo™). Confirm binding modes via molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) .
Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the mechanism of spirocyclic rearrangements in this compound systems?
- Methodological Answer :
- Deuterium labeling : Introduce ²H at key positions (e.g., bridgehead carbons) to track hydride shifts via ²H NMR.
- ¹³C KIE studies : Measure ¹³C/¹²C ratios during equilibration to distinguish concerted vs. stepwise mechanisms.
- Cross-over experiments : Use mixed isotopic substrates to rule out intermolecular pathways .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for interpreting conflicting catalytic efficiency data in this compound synthesis?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables (e.g., catalyst loading, temperature). Use Grubbs’ test to identify outliers in replicate experiments. Report confidence intervals (95% CI) for turnover numbers (TONs) and enantiomeric excess (ee) values .
Q. How should researchers document synthetic procedures to ensure reproducibility of this compound derivatives?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein J. Org. Chem.):
- Detailed SI : Include step-by-step protocols, raw spectral data (e.g., NMR FIDs), and chromatograms.
- Batch-specific COAs : Publish purity assessments (HPLC, elemental analysis) for each compound batch.
- CIF files : For crystallographically characterized derivatives, deposit .cif files in public databases (e.g., CCDC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
